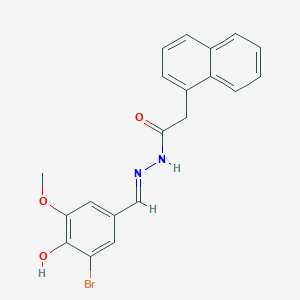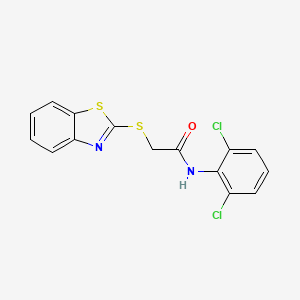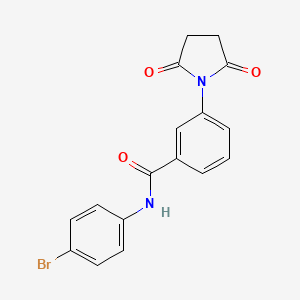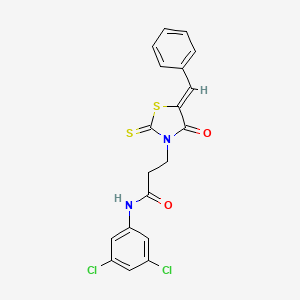![molecular formula C20H17Cl2NO2 B5971225 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione](/img/structure/B5971225.png)
2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione, also known as DCBAA, is a synthetic compound that has been widely used in scientific research. It is a fluorescent dye that is commonly used to label proteins, DNA, and other biomolecules. DCBAA has been shown to have a high binding affinity for proteins and is commonly used in fluorescence-based assays to detect protein-protein interactions, protein-ligand interactions, and enzyme activity.
作用机制
The mechanism of action of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione involves its ability to bind to proteins through a covalent bond. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione contains a reactive imine group that reacts with the amino groups of lysine residues in proteins. This covalent bond formation results in a stable complex between 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione and the protein, which can be detected using fluorescence-based assays.
Biochemical and Physiological Effects:
2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been shown to have minimal biochemical and physiological effects on cells and tissues. It has been used in a variety of cell-based assays and has been shown to have no significant cytotoxic effects. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been shown to be a non-competitive inhibitor of some enzymes, but its effects on other enzymes are still being studied.
实验室实验的优点和局限性
One of the major advantages of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its high binding affinity for proteins, which makes it a useful tool for studying protein function. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is also relatively easy to use and can be incorporated into a variety of assays. However, 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has some limitations. It is not suitable for use in live cells or tissues, as it requires organic solvents for solubility. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione also has limited photostability, which can affect its use in long-term imaging studies.
未来方向
There are several future directions for the use of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in scientific research. One area of interest is the development of new 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione derivatives with improved properties, such as increased photostability and solubility in aqueous solutions. Another area of interest is the use of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione in new applications, such as the study of protein dynamics and the development of new biosensors. Overall, 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is a useful tool in scientific research, and its potential for new applications is still being explored.
合成方法
2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione can be synthesized using a variety of methods, but the most common method involves the reaction of 3,4-dichlorobenzylamine with 5-phenyl-1,3-cyclohexanedione in the presence of a catalyst. The reaction produces 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione as a yellow solid that is soluble in organic solvents.
科学研究应用
2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has been used in a wide range of scientific research applications. It has been used to study protein-protein interactions, protein-ligand interactions, and enzyme activity. 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione has also been used to label proteins and DNA for imaging studies. One of the major advantages of 2-{[(3,4-dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione is its high binding affinity for proteins, which makes it a useful tool for studying protein function.
属性
IUPAC Name |
2-[(3,4-dichlorophenyl)methyliminomethyl]-3-hydroxy-5-phenylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17Cl2NO2/c21-17-7-6-13(8-18(17)22)11-23-12-16-19(24)9-15(10-20(16)25)14-4-2-1-3-5-14/h1-8,12,15,24H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGXZLEAJRFEGEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)C(=C1O)C=NCC2=CC(=C(C=C2)Cl)Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[(3,4-Dichlorobenzyl)amino]methylene}-5-phenyl-1,3-cyclohexanedione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(4-{[2-(3-butoxyphenyl)-4-quinolinyl]carbonyl}-1-piperazinyl)phenyl]ethanone](/img/structure/B5971164.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-[(2-methoxyphenoxy)acetyl]-3-piperidinamine](/img/structure/B5971176.png)

![2-[(4-fluorophenyl)amino]-5-(2-methoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B5971189.png)
![4-bromo-N-[4-(difluoromethoxy)-3-methoxyphenyl]-5-nitro-1H-pyrazole-3-carboxamide](/img/structure/B5971197.png)
![2,6-dimethyl-1-{[(1-phenyl-1H-tetrazol-5-yl)thio]acetyl}piperidine](/img/structure/B5971203.png)
![4-{[3-(3-methoxyphenyl)-5-isoxazolyl]methyl}-1-[(2-methoxy-5-pyrimidinyl)methyl]-4-piperidinol](/img/structure/B5971214.png)


![N-(2,4-dimethoxybenzyl)-3-{1-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B5971243.png)

![1-ethyl-3-{[4-(4-methoxyphenyl)-1-piperazinyl]carbonyl}-7-methyl-1,8-naphthyridin-4(1H)-one](/img/structure/B5971254.png)